N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide
Description
N-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a dimethylamino group at position 2, methyl groups at positions 4 and 6, and a pentanamide moiety at position 4.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-6-7-8-11(18)16-12-9(2)14-13(17(4)5)15-10(12)3/h6-8H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCFGWMZXHWXBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C(N=C1C)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions. This step forms the core pyrimidine structure.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine as the nucleophile. This reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate.
Attachment of Pentanamide Moiety: The final step involves the acylation of the pyrimidine ring with pentanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the amide group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like alkyl halides, amines, and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced pyrimidine derivatives, and substituted pyrimidine compounds with various functional groups.
Scientific Research Applications
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyrimidine derivatives.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in plants and pests.
Material Science:
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The dimethylamino group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound-target complex. These interactions can result in the inhibition or activation of specific biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
The table below compares the substituents and functional groups of structurally related pyrimidine-based compounds:
Key Observations :
- Substituent Effects: The dimethylamino group at position 2 increases basicity and lipophilicity relative to the amino and hydroxyl groups in N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide . This may improve bioavailability but reduce hydrogen-bonding capacity.
- Hydrophobic vs. Polar Groups : The n-butyl group in the compound from introduces significant hydrophobicity, which contrasts with the polar hydroxyl groups in and the sulfamoyl group in . These differences influence solubility and target selectivity.
Pharmacological and Physicochemical Properties
- Bioactivity: Pyrimidine derivatives with hydroxyl or amino groups (e.g., ) exhibit antifungal and antibacterial activities, likely due to hydrogen-bonding interactions with microbial enzymes. The dimethylamino group in the target compound may instead favor interactions with mammalian targets, such as kinase inhibitors .
- Crystallinity and Solubility: The dihydrate structure of N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide suggests high crystallinity and moderate aqueous solubility due to hydrogen-bonding networks. In contrast, the dimethylamino and pentanamide groups in the target compound likely reduce crystallinity, enhancing solubility in organic solvents .
- Synthetic Routes : The target compound’s synthesis may involve amide coupling or nucleophilic substitution on the pyrimidine ring, analogous to methods used for 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide (haloformate-mediated reactions with dimethylamine) .
Biological Activity
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide is a synthetic organic compound classified as a pyrimidine derivative. Its unique structure features a dimethylamino group and a pentanamide moiety attached to a pyrimidine ring, which contributes to its diverse biological activities and applications in medicinal chemistry, agriculture, and material science.
- Molecular Formula : C₁₃H₂₂N₄O
- Molecular Weight : 250.34 g/mol
- CAS Number : 1448132-71-5
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving β-diketones and guanidine derivatives.
- Introduction of the Dimethylamino Group : A nucleophilic substitution reaction using dimethylamine introduces this group.
- Attachment of the Pentanamide Moiety : Acylation with pentanoyl chloride finalizes the synthesis.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The dimethylamino group enhances hydrogen bonding and electrostatic interactions, while the pyrimidine ring facilitates π-π stacking interactions, leading to modulation of biochemical pathways.
Medicinal Chemistry Applications
Research indicates that this compound exhibits potential as a pharmacophore in drug development aimed at treating various diseases, including:
- Cancer : Studies suggest it may inhibit tumor growth by targeting specific pathways involved in cell proliferation.
- Infectious Diseases : Its ability to interfere with viral replication mechanisms is under investigation.
- Neurological Disorders : The compound is being evaluated for its effects on neurotransmitter systems.
Agricultural Applications
This compound shows promise as a pesticide or herbicide due to its capacity to disrupt biochemical pathways in pests and plants. This potential application is particularly relevant in developing environmentally friendly agricultural practices.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound can inhibit specific enzyme activities associated with cancer cell metabolism.
- Animal Models : In vivo studies have shown that administration of this compound leads to reduced tumor sizes in mouse models, indicating its therapeutic potential.
- Binding Affinity Studies : The compound exhibits high binding affinity for certain receptors involved in neurotransmission, suggesting possible applications in neuropharmacology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-1,8-naphthalimide | Structure | Photoinitiator in polymer chemistry |
| 4-Dimethylaminopyridine (DMAP) | Structure | Nucleophilic catalyst in organic synthesis |
| N,N-Dimethylglycine | Structure | Studied for health benefits |
This compound stands out due to its unique combination of functional groups that enhance its biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide to ensure high purity and yield?
- Methodological Answer : Multi-step synthesis protocols for pyrimidine derivatives often require precise control of reaction conditions (e.g., temperature, solvent polarity, and pH). For example, intermediates like 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(1H-indol-5-yl)butanamide are synthesized via nucleophilic substitution or coupling reactions, with purification steps involving normal-phase chromatography (100% DCM to 10% MeOH gradients) and amine-functionalized columns to remove unreacted starting materials . Yield optimization may require iterative adjustments to stoichiometry and reaction time.
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 8.0–9.0 ppm for pyrimidine rings) and methyl groups (δ 1.2–2.5 ppm for dimethylamino and pentanamide substituents) .
- X-ray crystallography : Used to resolve stereochemistry and hydrogen-bonding networks in pyrimidine derivatives, as demonstrated for N-(2-amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate (R factor = 0.042) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C14H23N5O) and detects fragmentation patterns indicative of functional groups .
Q. How can researchers screen the biological activity of this compound against potential pharmacological targets?
- Methodological Answer :
- In vitro assays : Test inhibition of enzymes (e.g., kinases) or receptor binding (e.g., dopamine D3 receptors) using radioligand displacement assays .
- Cell-based models : Evaluate cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines, leveraging structural similarities to pyrimidine-based antitumor agents .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel chemical reactions?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., nucleophilic attack at the pyrimidine ring). ICReDD’s reaction path search methods integrate experimental data to refine computational predictions .
- Molecular dynamics simulations : Predict solvent effects and conformational stability in biological environments .
Q. How should researchers address contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- Cross-validation : Re-examine sample purity via HPLC and repeat crystallography under varying conditions (e.g., temperature, solvent) to resolve discrepancies in hydrogen-bonding patterns .
- Dynamic NMR : Detect conformational flexibility in solution that may not align with solid-state structures .
Q. What experimental design principles apply to studying the compound’s metabolic stability and pharmacokinetics?
- Methodological Answer :
- Factorial design : Test variables like pH, enzyme concentration, and incubation time in liver microsome assays to identify degradation pathways .
- Isotope labeling : Use deuterated analogs (e.g., CD3 groups) to track metabolic products via LC-MS .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Synthetic Yield | 44–76% (chromatography-dependent) | |
| 1H NMR Shift (Pyrimidine) | δ 8.2–9.1 ppm (aromatic protons) | |
| X-ray Resolution | R factor = 0.042 (298 K) | |
| Therapeutic Target | Dopamine D3 receptor (Ki < 100 nM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
